2-Ethylpyrimidine-5-carbonitrile
Description
2-Ethylpyrimidine-5-carbonitrile is a pyrimidine derivative featuring an ethyl substituent at the 2-position and a nitrile group at the 5-position. Pyrimidine carbonitriles are pivotal in medicinal and materials chemistry due to their versatile reactivity and structural diversity. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, as exemplified in the preparation of pyrimidine carboxamides () and sulfur-containing analogs ().
Properties
IUPAC Name |
2-ethylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBIJDNSKXRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651012 | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-38-0 | |
| Record name | 2-Ethyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylpyrimidine-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of ethylamine with cyanoacetamide under specific conditions. The reaction typically requires heating in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including its potential as an anticancer agent.
Medicine: Research has shown that derivatives of 2-Ethylpyrimidine-5-carbonitrile exhibit cytotoxic activity against certain cancer cell lines.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Ethylpyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as tyrosine kinase inhibitors, interfering with the signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 2 in ) increase electrophilicity at the nitrile group, facilitating nucleophilic additions. In contrast, alkyl groups (e.g., ethyl in the hypothetical compound) donate electron density, reducing reactivity .
- Intermolecular Interactions: The 2-[(2-Methoxyethyl)sulfanyl] derivative forms centrosymmetric dimers via N–H⋯O hydrogen bonds, enhancing crystal stability . Such interactions are absent in non-oxygenated analogs.
Physicochemical Properties
- Melting Points : The 2-[(2-Methoxyethyl)sulfanyl] derivative melts at 113–115°C, influenced by hydrogen bonding . Chloro analogs (e.g., 2-Chloro-4-methoxypyrimidine-5-carbonitrile) likely have higher melting points due to stronger dipole interactions.
- Solubility : Hydroxyl-containing derivatives (e.g., 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile) exhibit improved aqueous solubility compared to alkylated or halogenated analogs .
Pharmacological Relevance
Chloro and methoxy substituents () are common in kinase inhibitors, suggesting that electronic tuning via substituents could modulate target affinity .
Biological Activity
2-Ethylpyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). This article reviews the compound's biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.
Target and Mode of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . The compound functions as an ATP-mimicking tyrosine kinase inhibitor , binding to the ATP-binding site of EGFR and inhibiting its kinase activity. This inhibition disrupts the EGFR signaling pathway, which is critical for cell growth and survival, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.
This compound has been shown to exhibit cytotoxic activity against several human tumor cell lines, including:
- Colorectal carcinoma (HCT-116)
- Hepatocellular carcinoma (HepG-2)
- Breast cancer (MCF-7)
- Non-small cell lung cancer (A549)
The compound's ability to induce apoptosis and arrest the cell cycle at the G2/M phase has been documented, highlighting its potential as an anticancer agent .
Pharmacokinetics
In silico ADMET studies suggest that this compound possesses favorable drug-likeness properties, indicating good absorption, distribution, metabolism, excretion, and toxicity profiles. This makes it a promising candidate for further development in cancer therapy.
Research Findings
Recent studies have evaluated the anticancer efficacy of this compound derivatives. Notably, one study reported that certain derivatives exhibited IC50 values significantly lower than those of existing EGFR inhibitors like erlotinib. For example:
| Compound | Cell Line | IC50 (µM) | Comparison to Erlotinib |
|---|---|---|---|
| 11 | HCT-116 | 3.37 | 4.5-fold more active |
| 11 | HepG-2 | 3.04 | 6.8-fold more active |
| 11 | MCF-7 | 4.14 | 8.4-fold more active |
| 11 | A549 | 2.40 | More active |
The compound also showed promising results in inducing apoptosis by upregulating caspase-3 levels in HepG-2 cells .
Case Studies
Case Study: Anticancer Activity
A study focused on synthesizing a series of pyrimidine-5-carbonitrile derivatives revealed that these compounds effectively inhibited EGFR activity and demonstrated significant cytotoxicity against various cancer cell lines. The most effective compound was found to inhibit both wild-type and mutant forms of EGFR with IC50 values of 0.09 µM and 4.03 µM respectively .
Case Study: Inhibition of COX Enzymes
Another investigation highlighted the anti-inflammatory potential of pyrimidine-5-carbonitriles through the inhibition of cyclooxygenase (COX) isoenzymes. This suggests that beyond anticancer properties, these compounds may have broader therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
